molecular formula C10H19O5PS B14742387 2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate CAS No. 867-21-0

2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate

Cat. No.: B14742387
CAS No.: 867-21-0
M. Wt: 282.30 g/mol
InChI Key: MAMNJOKYWWTQLG-UHFFFAOYSA-N
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Description

2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C10H19O6P It is a derivative of methacrylic acid and contains a diethoxyphosphorothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with 2-[(diethoxyphosphorothioyl)oxy]ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further improve the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphorothioyl group to a phosphine oxide.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and various substituted esters, depending on the specific reagents and conditions used.

Scientific Research Applications

2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate has several scientific research applications:

    Polymer Chemistry: It is used as a monomer in the synthesis of specialty polymers with unique properties, such as flame retardancy and enhanced thermal stability.

    Materials Science: The compound is utilized in the development of advanced materials, including coatings and adhesives, due to its ability to form strong, durable bonds.

    Biology and Medicine: Research is ongoing to explore its potential as a bioactive compound, particularly in drug delivery systems and as a component in biomedical devices.

    Industry: It is employed in the production of high-performance materials for various industrial applications, including electronics and automotive sectors.

Mechanism of Action

The mechanism of action of 2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate involves its interaction with molecular targets through its reactive functional groups. The phosphorothioyl group can participate in coordination chemistry, forming complexes with metal ions. Additionally, the methacrylate moiety can undergo polymerization, leading to the formation of cross-linked networks that impart unique mechanical and chemical properties to the resulting materials.

Comparison with Similar Compounds

Similar Compounds

    2-[(Diethoxyphosphinyl)oxy]ethyl methacrylate: Similar in structure but contains a phosphinyl group instead of a phosphorothioyl group.

    2-[(Diethoxyphosphoryl)oxy]ethyl methacrylate: Contains a phosphoryl group, differing in the oxidation state of phosphorus.

    Methacrylic acid 2-(diethoxyphosphinyloxy)ethyl ester: Another derivative of methacrylic acid with a different phosphorus-containing group.

Uniqueness

2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate is unique due to the presence of the phosphorothioyl group, which imparts distinct chemical reactivity and potential for forming strong coordination complexes. This uniqueness makes it valuable in applications requiring specific chemical and physical properties that are not achievable with other similar compounds.

Properties

CAS No.

867-21-0

Molecular Formula

C10H19O5PS

Molecular Weight

282.30 g/mol

IUPAC Name

2-diethoxyphosphinothioyloxyethyl 2-methylprop-2-enoate

InChI

InChI=1S/C10H19O5PS/c1-5-13-16(17,14-6-2)15-8-7-12-10(11)9(3)4/h3,5-8H2,1-2,4H3

InChI Key

MAMNJOKYWWTQLG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)OCCOC(=O)C(=C)C

Origin of Product

United States

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